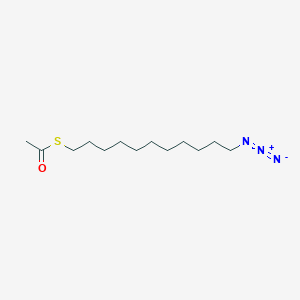

S-(11-Azidoundecyl) ethanethioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-(11-Azidoundecyl) ethanethioate: is an organic compound with the molecular formula C₁₃H₂₅N₃OS It features a long alkyl chain with an azide group at one end and a thioester group at the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(11-Azidoundecyl) ethanethioate typically involves a multi-step process:

Starting Material: The synthesis begins with 11-bromoundecanol.

Azidation: The bromine atom is replaced with an azide group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

Thioester Formation: The resulting 11-azidoundecanol is then reacted with thioacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and ensuring safety protocols are in place due to the reactive nature of azides.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The azide group can undergo nucleophilic substitution reactions, often used in click chemistry to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.

Oxidation Reactions: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Copper(I) catalysts in click chemistry.

Reduction: Triphenylphosphine in tetrahydrofuran (THF).

Oxidation: Hydrogen peroxide in aqueous solution.

Major Products

Triazoles: Formed from azide-alkyne cycloaddition.

Amines: Resulting from azide reduction.

Sulfoxides and Sulfones: Products of thioester oxidation.

Scientific Research Applications

Chemistry

Click Chemistry: S-(11-Azidoundecyl) ethanethioate is used in click chemistry to create triazole linkages, which are valuable in the synthesis of complex molecules.

Surface Modification: The compound can be used to modify surfaces with azide groups, facilitating further functionalization.

Biology

Bioconjugation: The azide group allows for the attachment of biomolecules through click chemistry, useful in labeling and tracking studies.

Drug Delivery: Potential use in designing drug delivery systems where the azide group can be used to attach therapeutic agents.

Medicine

Diagnostics: Used in the development of diagnostic tools where the azide group can be conjugated with fluorescent markers.

Industry

Polymer Science: Used in the synthesis of functional polymers with specific properties.

Material Science: Application in creating materials with tailored surface properties.

Mechanism of Action

The mechanism of action of S-(11-Azidoundecyl) ethanethioate primarily involves its reactive azide and thioester groups. The azide group can participate in click chemistry reactions, forming stable triazole linkages. The thioester group can undergo nucleophilic attack, leading to the formation of various derivatives. These reactions enable the compound to act as a versatile building block in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

11-Azidoundecanol: Similar structure but lacks the thioester group.

11-Bromoundecanol: Precursor in the synthesis of S-(11-Azidoundecyl) ethanethioate.

Thioacetic Acid: Used in the synthesis of the thioester group.

Uniqueness

This compound is unique due to the presence of both an azide and a thioester group in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and materials science.

Biological Activity

S-(11-Azidoundecyl) ethanethioate is a synthetic compound that has garnered attention for its potential applications in various fields, including biochemistry and materials science. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications based on recent research findings.

This compound is synthesized through a multi-step process involving the reaction of 11-azidoundecanoic acid with ethanethiol. The overall yield of the synthesis has been reported to be approximately 76% . The compound features an azide group, which is known for its reactivity in click chemistry, particularly in azide-alkyne cycloaddition reactions.

Mechanisms of Biological Activity

The biological activity of this compound is influenced by its structural characteristics, particularly the azide functional group. This group enables the compound to participate in various chemical reactions that can modify biological macromolecules.

- Reactivity : The azide group can undergo cycloaddition reactions with alkynes, leading to the formation of stable triazole derivatives. This property is particularly useful for labeling biomolecules or creating bioconjugates.

- Cell Penetration : Preliminary studies suggest that compounds with long hydrophobic chains, such as this compound, may facilitate cellular uptake due to their lipophilicity .

Biological Applications

Recent studies have highlighted several potential applications for this compound:

- Bioconjugation : Due to its azide functionality, this compound can be used to label proteins or other biomolecules for imaging or tracking within biological systems.

- Drug Delivery Systems : Its ability to form stable conjugates with therapeutic agents could enhance drug delivery mechanisms by targeting specific cells or tissues.

- Materials Science : In the context of nanotechnology, this compound can be utilized in the synthesis of functionalized nanoparticles that respond to specific stimuli .

Case Studies and Research Findings

A number of studies have investigated the biological activity and applications of this compound:

- Cellular Uptake Studies : Research has demonstrated that azide-functionalized compounds can be effectively internalized by cells, suggesting their potential use in drug delivery systems .

- Protein Labeling Experiments : In vitro experiments have shown that this compound can successfully label proteins via click chemistry, allowing for the visualization and tracking of these biomolecules in living cells .

- Nanoparticle Functionalization : Studies indicate that this compound can be used to functionalize gold nanoparticles (AuNPs), enhancing their stability and biocompatibility for biomedical applications .

Data Table: Summary of Biological Activities

Properties

CAS No. |

668420-75-5 |

|---|---|

Molecular Formula |

C13H25N3OS |

Molecular Weight |

271.42 g/mol |

IUPAC Name |

S-(11-azidoundecyl) ethanethioate |

InChI |

InChI=1S/C13H25N3OS/c1-13(17)18-12-10-8-6-4-2-3-5-7-9-11-15-16-14/h2-12H2,1H3 |

InChI Key |

HBMBFZSTMQIRNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCCCCCCCCCCCN=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.